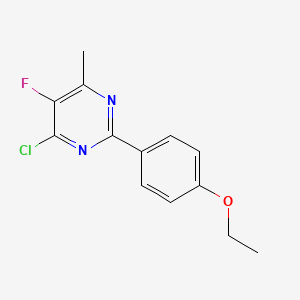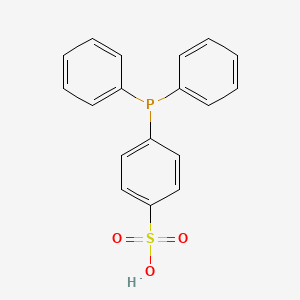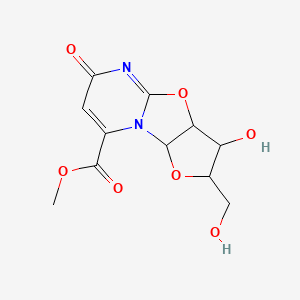
4-Ethyl-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-iodoaniline is an organic compound belonging to the class of aromatic amines. It is characterized by an ethyl group and an iodine atom attached to the benzene ring at the 4th and 3rd positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-iodoaniline typically involves the iodination of 4-ethyl aniline. One common method is the Sandmeyer reaction, where 4-ethyl aniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . Another approach involves the direct iodination of 4-ethyl aniline using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of ethyl aniline derivatives.
Scientific Research Applications
4-Ethyl-3-iodoaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-3-iodoaniline involves its interaction with various molecular targets. The iodine atom and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects . The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- 4-Ethyl-2-iodoaniline
- 4-Ethyl-3-bromoaniline
- 4-Ethyl-3-chloroaniline
Comparison: 4-Ethyl-3-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions . This uniqueness makes this compound a valuable compound in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
4-ethyl-3-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 |
InChI Key |
KOOMRZKKPFRNGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12078986.png)
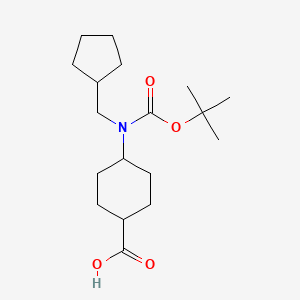


![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

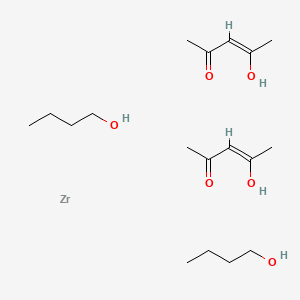
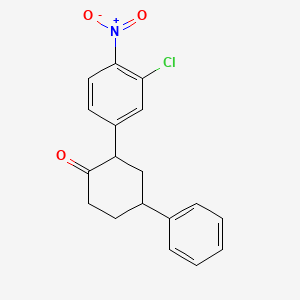
![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


